molecular formula C15H20BrN3O B5525204 2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide

2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide

Cat. No.: B5525204
M. Wt: 338.24 g/mol
InChI Key: WQGOZFJKFADUIL-GZTJUZNOSA-N
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Description

2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide is a heterocyclic compound that features an azepane ring and a bromophenyl group

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of “2-(1-azepanyl)-N’-(2-bromobenzylidene)acetohydrazide” would depend on its biological activity and potential uses. Future research could involve exploring its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide typically involves the condensation of azepane with 2-bromobenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide
  • 2-(azepan-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide
  • 2-(azepan-1-yl)-N-[(E)-(2-iodophenyl)methylideneamino]acetamide

Uniqueness

2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the azepane ring provides structural rigidity and contributes to the compound’s overall stability.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c16-14-8-4-3-7-13(14)11-17-18-15(20)12-19-9-5-1-2-6-10-19/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,18,20)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOZFJKFADUIL-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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